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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)-3-(2-

methylphenyl)urea

CAS No.: 13143-21-0

Cat. No.: B083661

Get Quote

Executive Summary
Compound Class: 1,3-Diarylurea. Primary Pharmacophore: The central urea bridge ($ -NH-CO-

NH- $) acting as a dual hydrogen bond donor/acceptor. Predicted Target Landscape:

Soluble Epoxide Hydrolase (sEH): High Probability. The 1,3-diarylurea scaffold is a classic

transition-state mimic for the sEH catalytic pocket.

Type II Kinase Inhibition: Moderate Probability. Diarylureas (e.g., Sorafenib) bind the DFG-

out conformation of kinases (p38 MAPK, VEGFR, RAF), though usually require a "tail"

moiety for high potency.

Cytokinin Receptors: Low Probability (unless in plant biology context), where phenylureas

act as cytokinin agonists.

This guide prioritizes the validation of sEH and Kinase targets using a "Probe-Free" first

approach (Biophysics) followed by "Probe-Dependent" Chemical Proteomics.
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Phase 1: In Silico Deconvolution & Pharmacophore
Mapping
Before wet-lab validation, we must anchor the molecule in known chemical space to prioritize

assays.

Structural Analysis
The molecule consists of a lipophilic 3-chlorophenyl ring and a 2-methylphenyl ring connected

by a urea linker.

Mechanism of Action (Hypothesis A - sEH): The urea nitrogens serve as hydrogen bond

donors to the catalytic aspartate (Asp335 in human sEH) and tyrosine (Tyr383), mimicking

the transition state of epoxide hydrolysis.

Mechanism of Action (Hypothesis B - Kinase): The urea oxygens and nitrogens form H-

bonds with the Glu/Asp of the kinase DFG motif, locking the kinase in an inactive (Type II)

state.

Chemoinformatic Triage
Run a similarity search (Tanimoto coefficient > 0.85) against ChEMBL and PubChem.

Reference Hits: Look for structural overlap with Triclocarban (sEH inhibitor) or

Sorafenib/Regorafenib (Kinase inhibitors).

Action: If the Tanimoto score is high for Triclocarban analogs, prioritize the sEH enzymatic

assay immediately.

Phase 2: Biophysical Validation (Label-Free)
We utilize label-free methods to validate direct binding without modifying the compound,

preserving its binding kinetics.

Cellular Thermal Shift Assay (CETSA)
CETSA measures the ligand-induced thermal stabilization of the target protein in intact cells or

lysates.
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Protocol:

Preparation: Treat cell lysate (e.g., HEK293 or HepG2) with the compound (10 µM) and

DMSO (control) for 30 mins.

Thermal Gradient: Aliquot samples and heat at a gradient (40°C to 70°C) for 3 minutes.

Separation: Centrifuge to pellet denatured/precipitated proteins. Collect supernatant (soluble

fraction).

Detection: Analyze supernatant via Western Blot using antibodies for sEH (EPHX2) and p38

MAPK.

Validation: A shift in the melting curve (

) > 2°C indicates direct binding.

Surface Plasmon Resonance (SPR)
To determine binding affinity (

) and kinetics (

).

Chip: Immobilize recombinant human sEH or p38 MAPK on a CM5 sensor chip.

Flow: Inject 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea at increasing concentrations (e.g.,

1 nM to 10 µM).

Readout: A "square wave" sensorgram indicates rapid equilibrium (typical for fragment-like

ureas), while slow dissociation suggests a residence-time driven mechanism (common in

Type II kinase inhibitors).

Phase 3: Chemical Proteomics (Activity-Based
Profiling)
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If biophysics confirms binding, we map selectivity and off-targets using Activity-Based Protein

Profiling (ABPP). Since the urea is the pharmacophore, we avoid attaching a bulky fluorophore

directly to it. Instead, we use Competitive ABPP.

Competitive ABPP (Serine Hydrolase Focused)
Since sEH is a hydrolase, we use a broad-spectrum fluorophosphonate probe.

Workflow:

Proteome: Prepare proteomes from relevant tissues (liver/kidney for sEH).

Competition: Pre-incubate proteome with 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea (20

µM) for 30 mins.

Probe Labeling: Add FP-Rhodamine or FP-Biotin (broad serine hydrolase probes) for 1 hour.

Readout: SDS-PAGE + Fluorescence Scanning.

Result: If the compound targets sEH, the band corresponding to ~62 kDa (sEH) will

disappear or fade in the treated lane compared to DMSO, as the urea blocks the probe from

reacting with the catalytic serine/aspartate.

Kinase Enrichment (Kinobeads)
If sEH is negative, use Kinobeads (beads with immobilized broad-spectrum kinase inhibitors

like staurosporine/purvalanol).

Competition: Incubate lysate with the compound.

Pulldown: Add Kinobeads to capture free kinases.

MS Analysis: Elute and perform LC-MS/MS. Kinases that are depleted in the bead fraction

(compared to control) are the targets of the compound.

Phase 4: Functional Confirmation (Biomarkers)
Binding does not equal inhibition. We must prove functional efficacy.
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Lipidomics (The sEH Signature)
sEH hydrolyzes Epoxyeicosatrienoic acids (EETs) into Dihydroxyeicosatrienoic acids (DHETs).

[1]

Assay: Treat cells with the compound + Arachidonic acid.

LC-MS/MS: Measure the ratio of 14,15-EET to 14,15-DHET.

Confirmation: An increase in the EET/DHET ratio confirms sEH inhibition.

Phospho-Signaling (The Kinase Signature)
Assay: Stimulate cells (e.g., with TNF

) and treat with the compound.

Readout: Western blot for phospho-ERK or phospho-HSP27 (downstream of p38/RAF).

Visualizations[2][3]
Workflow Logic: Target Deconvolution
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Compound: 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

Phase 1: In Silico Screening
(Pharmacophore: Diarylurea)

Hypothesis Generation

Path A: Hydrolase (sEH)

High Prob.

Path B: Kinase (Type II)

Med Prob.

Phase 2: Biophysics (CETSA/SPR)
Label-Free Validation

Test: sEH Recombinant Test: p38/RAF

Phase 3: Competitive ABPP
(FP-Biotin or Kinobeads)

If Kd < 1uM

Phase 4: Functional Biomarkers
(Lipidomics vs. Phospho-Blot)

Confirm Mechanism
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Caption: Logic-gated workflow for deconvoluting the diarylurea target, prioritizing sEH and

Kinase pathways.

Mechanism: Competitive ABPP for sEH
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Caption: Competitive ABPP logic. The urea inhibitor blocks the active site, preventing the

fluorophosphonate probe from binding, resulting in signal loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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